An In-depth Technical Guide to 1-[4-(1H-imidazol-1-yl)phenyl]methanamine (CAS 65113-25-9)
An In-depth Technical Guide to 1-[4-(1H-imidazol-1-yl)phenyl]methanamine (CAS 65113-25-9)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine, a versatile heterocyclic compound. It serves as a crucial building block in medicinal chemistry and drug discovery, belonging to the broader class of imidazole derivatives known for their diverse pharmacological activities. This guide covers its chemical properties, a detailed plausible synthesis protocol, analytical methodologies, and an exploration of its potential biological significance based on structurally related compounds.
Core Compound Properties
1-[4-(1H-imidazol-1-yl)phenyl]methanamine is a solid organic compound featuring a phenylmethanamine core linked to an imidazole ring at the para position. The presence of the basic amine group and the aromatic imidazole moiety makes it an attractive scaffold for interacting with biological targets.
Table 1: Physicochemical and Analytical Data
| Property | Value | Source(s) |
| CAS Number | 65113-25-9 | [1][2] |
| Molecular Formula | C₁₀H₁₁N₃ | |
| Molecular Weight | 173.21 g/mol | |
| Appearance | Solid / Powder | |
| Purity | Typically ≥95-98% (Commercially available) | [2] |
| SMILES | NCc1ccc(cc1)-n2ccnc2 | |
| InChI Key | MACCCEHTOQDLIP-UHFFFAOYSA-N | |
| ¹H NMR (Expected) | δ (ppm) in DMSO-d₆: ~8.2 (s, 1H), ~7.7 (s, 1H), ~7.6 (d, 2H), ~7.4 (d, 2H), ~7.2 (s, 1H), ~3.8 (s, 2H), ~2.0 (br s, 2H) | Inferred |
| ¹³C NMR (Expected) | δ (ppm) in DMSO-d₆: ~145, ~137, ~136, ~130, ~129, ~121, ~119, ~45 | Inferred |
Synthesis and Purification
While specific literature detailing the synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine is scarce, a reliable and practical synthetic route can be proposed based on established chemical transformations. The following two-step pathway involves the N-arylation of imidazole followed by the reduction of a nitrile intermediate.
Caption: Proposed two-step synthesis pathway.
Step 1: Synthesis of 4-(1H-Imidazol-1-yl)benzonitrile (Intermediate)
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Reagents and Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
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Imidazole Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of Imidazole (1.0 eq) in anhydrous DMF dropwise, ensuring the temperature does not exceed 5 °C.
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Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
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Aryl Halide Addition: Cool the reaction mixture back to 0 °C and add a solution of 4-cyanobenzyl bromide (1.05 eq) in anhydrous DMF dropwise.
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Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Carefully quench the reaction by the slow addition of ice-cold water. Extract the aqueous layer with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the intermediate.
Step 2: Synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine (Final Product)
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Reagents and Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a suspension of Lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
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Nitrile Addition: Cool the suspension to 0 °C. Add a solution of 4-(1H-imidazol-1-yl)benzonitrile (1.0 eq) in anhydrous THF dropwise.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature, and then heat to reflux for 4-6 hours, monitoring by TLC.
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Work-up: Cool the reaction to 0 °C and quench sequentially by the careful, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
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Isolation: Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.
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Purification: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, 1-[4-(1H-imidazol-1-yl)phenyl]methanamine. Further purification can be achieved by recrystallization if necessary.
Potential Biological Activity and Mechanism of Action
Direct pharmacological studies on 1-[4-(1H-imidazol-1-yl)phenyl]methanamine are not extensively reported in public literature. However, the imidazole scaffold is a well-known "privileged structure" in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[4][5] Structurally similar compounds offer valuable insights into its potential biological targets.
A notable study identified derivatives of (4-phenyl-1H-imidazol-2-yl)methanamine as potent and selective agonists for the Somatostatin Receptor 3 (SSTR3) .[6] SSTR3 is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels, ultimately resulting in the inhibition of hormone secretion and neurotransmitter release.
Other phenyl-imidazole derivatives have been investigated for a wide range of activities, including anticancer, antifungal, and anti-inflammatory effects, often through the inhibition of key enzymes or modulation of other receptor systems.[4][5][7]
Based on the activity of structurally related compounds, a plausible mechanism of action for 1-[4-(1H-imidazol-1-yl)phenyl]methanamine is as an SSTR3 agonist. The diagram below illustrates this proposed signaling cascade.
Caption: Hypothetical SSTR3 agonism signaling pathway.
Experimental Protocols for Biological Evaluation
To validate the proposed biological activity, standard in vitro pharmacological assays are necessary. The following protocol describes a functional assay to measure GPCR activation through the Gi/o pathway by quantifying changes in intracellular cAMP.
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Cell Culture: Culture a stable cell line expressing the human SSTR3 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate growth medium supplemented with antibiotics for selection.
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Cell Plating: Seed the cells into 384-well assay plates at a density that will yield a confluent monolayer on the day of the experiment. Incubate overnight.
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Compound Preparation: Prepare a serial dilution of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine in a suitable assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
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Assay Procedure: a. Remove growth medium from the cells and wash gently with assay buffer. b. Add the serially diluted test compound to the appropriate wells. Include wells for a known SSTR3 agonist (positive control) and vehicle only (negative control). c. Stimulate the cells with a fixed concentration of Forskolin (an adenylyl cyclase activator) to induce a robust cAMP signal. Incubate for the optimized time (e.g., 30 minutes) at 37 °C.
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cAMP Detection: a. Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF, ELISA, or LANCE). b. Follow the manufacturer's instructions for the chosen kit.
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Data Analysis: a. Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition). b. Plot the normalized response against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the forskolin-stimulated cAMP production.
This guide provides a foundational understanding of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine for research and development purposes. While its direct biological function requires further empirical validation, its chemical properties and the pharmacological profile of related analogs position it as a compound of significant interest for exploring new therapeutic agents.
References
- 1. 1-[4-(1H-Imidazol-1-yl)phenyl]methanamine (1 x 10 g) | Reagentia [reagentia.eu]
- 2. 1-[4-(1H-Imidazol-1-yl)phenyl]methanamine, CasNo.65113-25-9 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]
- 3. 65113-25-9|1-[4-(1H-Imidazol-1-yl)phenyl]methanamine| Ambeed [ambeed.com]
- 4. rjptonline.org [rjptonline.org]
- 5. clinmedkaz.org [clinmedkaz.org]
- 6. Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
